molecular formula C14H14FNO2 B14263884 1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one CAS No. 189566-88-9

1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one

Cat. No.: B14263884
CAS No.: 189566-88-9
M. Wt: 247.26 g/mol
InChI Key: KVUXLLYWPXZAGS-UHFFFAOYSA-N
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Description

1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one is an organic compound that belongs to the class of pyridones. This compound is characterized by the presence of a pyridine ring substituted with an ethyl group, a hydroxyl group, and a 4-fluorophenylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides under basic conditions.

    Addition of the 4-Fluorophenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction where the 4-fluorophenylmethyl group is added to the pyridine ring.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction using suitable oxidizing agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Addition: The compound can participate in addition reactions, particularly at the double bonds in the pyridine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The fluorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one can be compared with other similar compounds, such as:

    1-Ethyl-2-[(4-chlorophenyl)methyl]-3-hydroxypyridin-4(1H)-one: Similar structure but with a chlorine atom instead of fluorine.

    1-Ethyl-2-[(4-bromophenyl)methyl]-3-hydroxypyridin-4(1H)-one: Similar structure but with a bromine atom instead of fluorine.

    1-Ethyl-2-[(4-methylphenyl)methyl]-3-hydroxypyridin-4(1H)-one: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

189566-88-9

Molecular Formula

C14H14FNO2

Molecular Weight

247.26 g/mol

IUPAC Name

1-ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4-one

InChI

InChI=1S/C14H14FNO2/c1-2-16-8-7-13(17)14(18)12(16)9-10-3-5-11(15)6-4-10/h3-8,18H,2,9H2,1H3

InChI Key

KVUXLLYWPXZAGS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C(=C1CC2=CC=C(C=C2)F)O

Origin of Product

United States

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